2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Structural and Interaction Studies
Crystallographic studies of related compounds, such as chlorophenyl-substituted acetamides, reveal intricate intermolecular interactions, including hydrogen bonding and π-π interactions, which could be crucial for understanding the structural basis of their biological activities or material properties. For instance, investigations into the crystal structures of C,N-disubstituted acetamides show how a combination of hydrogen bonds and other non-covalent interactions can lead to complex molecular assemblies (Narayana et al., 2016).
Synthesis and Chemical Behavior
The synthesis and reactivity of chloroacetamide derivatives have been extensively studied, highlighting the versatility of these compounds in organic synthesis. For example, the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative illustrates the potential for generating diverse products under different reaction conditions, underscoring the synthetic utility of chloroacetamide frameworks (Rouchaud et al., 2010).
Biological Activities
Chloroacetamide and its derivatives, including compounds with structural similarities to the query compound, have been explored for their biological activities. For example, chloroacetamide herbicides demonstrate selectivity in inhibiting fatty acid synthesis in certain plants, suggesting potential applications in agricultural science (Weisshaar & Böger, 1989).
Nonlinear Optical Properties
The nonlinear optical properties of acetamides, including those substituted with chlorophenyl groups, have been theoretically investigated, revealing their potential as candidates for photonic devices, such as optical switches and modulators. This application is derived from computational studies on the optical behavior of crystalline acetamides (Castro et al., 2017).
Antioxidant Activity
Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, highlighting the potential of such compounds in developing therapeutic agents with significant antioxidant properties (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c19-14-3-5-16(6-4-14)24-13-18(21)20(12-17-2-1-9-23-17)15-7-10-22-11-8-15/h1-6,9,15H,7-8,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGDSRBJXFTBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide |
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